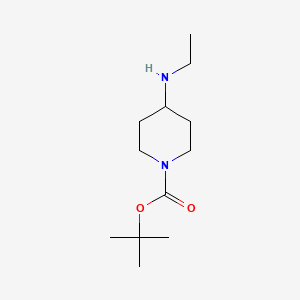

1-Boc-4-Ethylaminopiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(ethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-13-10-6-8-14(9-7-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDSJYNZSNVSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593239 | |

| Record name | tert-Butyl 4-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264905-39-7 | |

| Record name | tert-Butyl 4-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Piperidine Scaffold

An In-Depth Technical Guide to 1-Boc-4-ethylaminopiperidine (CAS 264905-39-7): Synthesis, Characterization, and Applications in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocyclic scaffolds in FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and the ability to be functionalized at multiple positions allow it to effectively bind to a wide range of biological targets, making it an incredibly adaptable and "privileged" structure in drug design.[2][3] Within this class, 4-aminopiperidine derivatives are of particular interest, serving as critical building blocks for therapeutics targeting everything from neurological disorders to viral infections.[4][5][6]

This guide focuses on a key intermediate, tert-butyl 4-(ethylamino)piperidine-1-carboxylate , commonly known as This compound (CAS No. 264905-39-7). The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a deliberate and crucial design choice. It deactivates the ring nitrogen, preventing unwanted side reactions and enabling precise, regioselective modifications at the secondary amine in the 4-position. This control makes it an invaluable precursor for constructing complex molecular architectures required for novel drug candidates.[2]

This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on the synthesis, structural characterization, and strategic applications of this versatile compound.

Physicochemical and Safety Profile

A foundational understanding of a compound's properties and handling requirements is paramount for its effective and safe use in a laboratory setting.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 264905-39-7 | [7] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [7] |

| Molecular Weight | 228.33 g/mol | [7] |

| Physical Form | Solid or semi-solid | |

| Boiling Point | 306.1±35.0 °C (Predicted) | [7] |

| Density | 1.00±0.1 g/cm³ (Predicted) | [7] |

| pKa | 10.25±0.20 (Predicted) | [7] |

Safety and Handling

This compound is classified as hazardous and requires careful handling.

-

Hazard Statements : H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long-lasting effects).

-

Precautionary Measures :

-

Engineering Controls : Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[10]

-

Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9] Avoid breathing dust.[10]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[7] Recommended storage is at room temperature or refrigerated (2–8 °C).[7]

-

Synthesis Pathway: Reductive Amination

The most direct and widely adopted method for synthesizing this compound is the reductive amination of N-Boc-4-piperidone. This "one-pot" procedure is favored for its efficiency, high yields, and use of mild reducing agents, which preserves the acid-labile Boc protecting group.[2][11][12]

The causality behind this choice is clear: alternative methods like direct alkylation of 1-Boc-4-aminopiperidine with an ethyl halide risk over-alkylation and require harsher conditions. Reductive amination, however, proceeds through the controlled formation of an iminium intermediate, which is then selectively reduced to the desired secondary amine.

Workflow for Synthesis via Reductive Amination

Caption: Synthesis of this compound via reductive amination.

Exemplary Experimental Protocol

This protocol is a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting ketone.

-

Setup : To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-piperidone (1.0 eq) and a suitable solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF).

-

Amine Addition : Add ethylamine (1.1-1.5 eq). If using acetaldehyde, it is added at this stage. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

-

Reduction : Slowly add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to control any potential exotherm. Borane-pyridine complex is another excellent, less toxic alternative to cyanide-containing reagents.[11]

-

Reaction Monitoring : Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of N-Boc-4-piperidone by TLC.

-

Workup : Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques provides a comprehensive structural fingerprint.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to: tert-butyl protons (~1.45 ppm, singlet, 9H), piperidine ring protons (complex multiplets, ~1.2-1.8 ppm and ~2.8-4.0 ppm), ethyl group protons (triplet ~1.1 ppm, 3H and quartet ~2.6 ppm, 2H), and N-H proton (broad singlet). |

| ¹³C NMR | Signals for: tert-butyl carbons (~28.5 ppm), Boc carbonyl carbon (~155 ppm), piperidine ring carbons, and ethyl group carbons. |

| Mass Spec (MS) | Expected molecular ion peak [M+H]⁺ at m/z ≈ 229.19. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C-H stretching (~2850-2975 cm⁻¹), and the strong C=O stretch of the Boc carbamate group (~1690 cm⁻¹). |

The combination of these techniques provides unambiguous confirmation of the target structure. NMR spectroscopy, in particular, is a powerful tool for quantitative analysis and ensuring high purity.[13][14]

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself, but rather a high-value intermediate. Its structure is designed for subsequent chemical modifications in a multi-step synthesis.

Role as a Versatile Building Block

The primary utility stems from the orthogonal reactivity of its two nitrogen atoms. The Boc-protected nitrogen is unreactive under many conditions, allowing chemists to selectively functionalize the ethylamino group. Subsequently, the Boc group can be easily removed under acidic conditions (e.g., with Trifluoroacetic Acid or HCl) to reveal the piperidine nitrogen for further modification.

This strategic protection and deprotection scheme is fundamental to building complex molecules, including potential drug candidates for:

-

Cognition Enhancers : 4-aminopiperidine derivatives have been identified as potent agents for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's.[5]

-

Antiviral Agents : A 4-aminopiperidine scaffold was discovered to be a potent inhibitor of Hepatitis C Virus (HCV) assembly, demonstrating its utility in infectious disease research.[6]

-

Analgesics : The piperidine moiety is a core component of many analgesics, including opioids, and new derivatives are constantly being explored for pain management.[15]

-

Oncology and Other CNS Disorders : The piperidine scaffold is widely used in the synthesis of compounds targeting a vast array of receptors and enzymes implicated in cancer and various central nervous system disorders.[3]

Logical Workflow in Medicinal Chemistry

Caption: Synthetic strategies using this compound.

Conclusion

This compound (CAS 264905-39-7) is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its carefully designed structure, featuring a crucial Boc protecting group, enables the efficient and controlled synthesis of complex piperidine-containing molecules. Through well-established and reliable protocols like reductive amination, this intermediate can be produced with high purity, as validated by standard spectroscopic methods. Its proven utility as a precursor for compounds with diverse biological activities, from CNS modulation to antiviral effects, ensures its continued importance in the drug discovery and development pipeline. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this versatile building block into their synthetic programs.

References

- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Organic Preparations and Procedures International, 25(6), 789-793.

-

Gote, V., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Available at: [Link]

-

ChemSrc. (n.d.). 1-boc-4-morpholinopiperdine CAS#:125541-20-0. Retrieved from [Link]

-

Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. SSRN. Available at: [Link]

-

Zhu, J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 589-593. Available at: [Link]

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: N-Boc-4-Piperidone. Available at: [Link]

-

Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306. Available at: [Link]

- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Available at: [Link]

-

Chatterjee, A., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 6(6), 713-718. Available at: [Link]

-

The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). LinkedIn. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

Holzgrabe, U., & Malet-Martino, M. (2011). NMR techniques in biomedical and pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 1-15. Available at: [Link]

-

Popović-Bijelić, A., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju, 69(4), 231-244. Available at: [Link]

Sources

- 1. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chemos.de [chemos.de]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR techniques in biomedical and pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physicochemical Properties of tert-butyl 4-(ethylamino)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of tert-butyl 4-(ethylamino)piperidine-1-carboxylate (CAS: 264905-39-7), a key intermediate in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth explanations of the significance of each property, detailed experimental protocols for their determination, and expert insights into the causality behind methodological choices. The guide covers the compound's chemical identity, acidity and basicity (pKa), lipophilicity (logP), and solubility, supported by workflows and spectroscopic analysis principles. The objective is to equip scientists with the foundational knowledge required for the effective utilization, characterization, and optimization of this versatile synthetic building block.

Introduction and Significance

Tert-butyl 4-(ethylamino)piperidine-1-carboxylate is a bifunctional molecule belonging to the class of N-Boc protected piperidines. The structure incorporates a lipophilic tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a secondary amine (ethylamino) at the 4-position. This configuration makes it a valuable and versatile intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).

The Boc group serves as a robust protecting group that is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. The secondary amine provides a nucleophilic site for further functionalization, such as acylation, alkylation, or reductive amination, enabling the construction of diverse molecular scaffolds. Piperidine rings are privileged structures in medicinal chemistry, appearing in numerous approved drugs due to their ability to improve pharmacokinetic properties such as solubility and cell permeability. Understanding the fundamental physicochemical properties of this intermediate is therefore paramount for designing efficient synthetic routes and predicting the behavior of its downstream derivatives.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers and physical properties for tert-butyl 4-(ethylamino)piperidine-1-carboxylate are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 4-(ethylamino)piperidine-1-carboxylate | [1][2] |

| CAS Number | 264905-39-7 | [1][3][4] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |

| Molecular Weight | 228.33 g/mol | [4][5] |

| Canonical SMILES | CCNC1CCN(C(=O)OC(C)(C)C)CC1 | [1][2] |

| InChI Key | SRDSJYNZSNVSGS-UHFFFAOYSA-N | [2] |

| Physical State | Liquid (at room temperature) | [1] |

| Purity | ≥95% (typical commercial grade) | [1][4] |

In-Depth Physicochemical Characterization

The interplay of a molecule's physicochemical properties governs its behavior in both chemical reactions and biological systems. This section provides a detailed examination of the key parameters for tert-butyl 4-(ethylamino)piperidine-1-carboxylate and outlines field-proven, self-validating protocols for their experimental determination.

3.1 Acidity and Basicity Profile (pKa)

The pKa, or acid dissociation constant, is a critical parameter that defines the ionization state of a molecule at a given pH. For this compound, the secondary ethylamino group is basic and will be protonated at acidic pH. The nitrogen of the piperidine ring is part of a urethane linkage and is non-basic. The pKa value directly influences solubility, lipophilicity, receptor binding, and metabolic stability. While no specific experimental pKa value for this compound is publicly documented, it can be reliably determined using potentiometric titration.

This method measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the pKa at the half-equivalence point.[6][7]

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure linearity and accuracy across the measurement range.[7][8]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent/water mixture (e.g., methanol/water) to a final concentration of approximately 1-10 mM.[6][8] A co-solvent is often necessary for compounds with moderate to low aqueous solubility.

-

Titration Setup:

-

Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).

-

To maintain a constant ionic strength throughout the titration, add a background electrolyte like 0.15 M KCl.[7][8]

-

Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to remove dissolved CO₂, which can interfere with pH measurements by forming carbonic acid.[7][8]

-

-

Titration:

-

For a basic compound, titrate the solution with a standardized strong acid titrant (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments using an automated burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV) to precisely identify the equivalence point (the peak of the derivative curve).

-

The pKa is the pH value at the point where half of the titrant volume required to reach the equivalence point has been added.

-

-

Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be minimal (typically <0.1 pH units).[8]

Senior Scientist's Note: The choice of potentiometric titration is based on its robustness and accuracy for determining the pKa of ionizable groups.[9] Maintaining constant ionic strength is crucial because ionic activity can affect pH measurements; the background electrolyte swamps out minor changes in ionic strength as the titration proceeds.

3.2 Lipophilicity Profile (logP/logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most important parameters in drug design. It is quantified as the partition coefficient (P) between n-octanol and water. The logarithmic form, logP, is used for non-ionizable compounds. For ionizable compounds like tert-butyl 4-(ethylamino)piperidine-1-carboxylate, the distribution coefficient (logD) is measured at a specific pH (typically physiological pH 7.4), as it accounts for the partitioning of both the ionized and neutral forms. High lipophilicity can improve membrane permeability but may also increase metabolic clearance and reduce aqueous solubility.

The shake-flask method is the gold standard for logP/logD determination, involving the direct measurement of a compound's concentration in two immiscible phases after equilibration.[10][11]

-

Phase Preparation:

-

Prepare a phosphate buffer solution at pH 7.4.

-

Pre-saturate the n-octanol by mixing it vigorously with the pH 7.4 buffer and allowing the layers to separate. Use the n-octanol layer for the experiment.

-

Pre-saturate the pH 7.4 buffer by mixing it with n-octanol. Use the aqueous layer for the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile).

-

Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer. The final concentration should be below the solubility limit in either phase.

-

-

Equilibration:

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10][12] A calibration curve must be prepared for accurate quantification.

-

-

Calculation:

-

The distribution coefficient (D) is calculated as: D = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

The final result is expressed as logD₇.₄ = log₁₀(D).

-

-

Validation: The experiment should be run in triplicate. The sum of the absolute amount of compound recovered from both phases should be close to 100% of the initial amount to confirm that no degradation or adsorption occurred.

Senior Scientist's Note: Pre-saturating the solvents is a critical, self-validating step.[10] n-Octanol has some miscibility with water (and vice versa). Failing to pre-saturate the phases would cause a change in phase volumes during the experiment, leading to inaccurate concentration measurements and an erroneous logD value.

Spectroscopic and Structural Elucidation

While specific spectra for this compound are not widely published, its structure allows for the prediction of key characteristic signals that are essential for its identification and quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

tert-Butyl Group: A sharp, strong singlet integrating to 9 protons (9H) is expected around δ 1.4-1.5 ppm. This is a hallmark signal for a Boc-protecting group.

-

Ethyl Group: An upfield triplet (~δ 1.1 ppm, 3H) for the -CH₃ group coupled to the methylene, and a quartet (~δ 2.6 ppm, 2H) for the -CH₂- group coupled to the methyl group.

-

Piperidine Ring: Complex, overlapping multiplets for the axial and equatorial protons on the ring, typically found between δ 1.2-1.8 ppm and δ 2.8-4.2 ppm. The protons alpha to the Boc-protected nitrogen are shifted downfield.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Boc Group: A carbonyl carbon signal around δ 155 ppm, a quaternary carbon signal around δ 80 ppm, and a methyl carbon signal around δ 28 ppm.

-

Ethyl & Piperidine Carbons: Signals for the ethyl and piperidine ring carbons would appear in the aliphatic region of the spectrum.

-

-

IR (Infrared) Spectroscopy:

-

A strong, characteristic carbonyl (C=O) stretching vibration for the urethane group is expected in the range of 1680-1700 cm⁻¹.

-

An N-H bending vibration for the secondary amine around 1500-1600 cm⁻¹.

-

C-H stretching vibrations for the aliphatic groups just below 3000 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

In electrospray ionization (ESI) positive mode, the expected protonated molecular ion [M+H]⁺ would be observed at an m/z value of approximately 229.3.

-

Thermal and Physical Properties

-

Physical State: The compound is typically supplied as a colorless to pale yellow liquid at room temperature. [1]* Boiling/Melting Point: Specific experimental data for the boiling and melting points are not readily available in public literature. These values are dependent on purity and pressure.

Safety and Handling

Based on available Safety Data Sheets (SDS) for this compound and structurally related piperidines, standard laboratory precautions should be observed. [3][13][14]

-

Hazards: May cause skin, eye, and respiratory irritation. Handle with care.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [5]

Conclusion

Tert-butyl 4-(ethylamino)piperidine-1-carboxylate is a synthetic intermediate whose utility is defined by its physicochemical properties. Its basic ethylamino group allows for predictable acid-base chemistry, a key consideration for reaction conditions and purification strategies. The overall molecular structure suggests moderate lipophilicity and likely low aqueous solubility, properties that must be carefully managed in both synthetic and biological applications. The protocols and principles outlined in this guide provide a robust framework for the experimental characterization of this compound, enabling researchers to generate reliable data to inform reaction optimization, guide the design of new derivatives, and predict the behavior of resulting drug candidates.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Emerald Cloud Lab. (2025). ExperimentNephelometryKinetics Documentation.

-

Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 115, 115-121.

-

AChemBlock. tert-butyl 4-(ethylamino)piperidine-1-carboxylate 95%.

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

BenchChem. (2025). Determining the Solubility of Polymethoxyflavonoids: Application Notes and Protocols.

-

Enamine. Determining pKa.

-

AK Scientific, Inc. Safety Data Sheet: 1-Boc-4-ethylaminopiperidine.

-

Laibo Chem. Tert-butyl 4-(ethylamino)piperidine-1-carboxylate.

-

Mondal, S. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris.

-

PINPOOLS. tert-butyl 4-(ethylamino)piperidine-1-carboxylate.

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

-

Enamine. Solubility Assay by Laser Nephelometry.

-

Bocsci. This compound SDS.

-

PINPOOLS. This compound.

-

ChemScene. Safety Data Sheet: this compound.

-

Matrix Scientific. SAFETY DATA SHEET: this compound.

-

Google Patents. (2004). Piperidine derivatives and their use as modulators of chemokine receptor activity (especially ccr5).

-

ResearchGate. (2015). Request PDF: Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts.

-

J&K Scientific. This compound.

-

Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58709.

-

Bell, C. F., & Lott, A. D. (1998). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 75(9), 1163.

-

Kuujia. 4-Boc-Aminopiperidine.

-

960 Chemical Network. CAS No.73733-69-4.

-

Echemi. This compound Suppliers.

-

Popović-Kuzmanović, D., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Arhiv za farmaciju, 69(4), 253-267.

-

Wilson, Z. E., & Avdeef, A. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 92(13), 8965-8973.

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

-

BIOFOUNT. This compound.

Sources

- 1. tert-butyl 4-(ethylamino)piperidine-1-carboxylate 95% | CAS: 264905-39-7 | AChemBlock [achemblock.com]

- 2. jk-sci.com [jk-sci.com]

- 3. aksci.com [aksci.com]

- 4. Tert-butyl 4-(ethylamino)piperidine-1-carboxylate , Package: 250mg , Laibo Chem - Global Labor [globallabor.com.br]

- 5. 264905-39-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. enamine.net [enamine.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. uregina.scholaris.ca [uregina.scholaris.ca]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. echemi.com [echemi.com]

- 14. matrixscientific.com [matrixscientific.com]

A Technical Guide to 1-Boc-4-ethylaminopiperidine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth examination of tert-butyl 4-(ethylamino)piperidine-1-carboxylate, commonly known as 1-Boc-4-ethylaminopiperidine. This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, prized for its bifunctional nature, which incorporates a protected piperidine nitrogen and a secondary amine. We will detail its core physicochemical properties, present a robust and validated synthetic protocol via reductive amination, outline a comprehensive analytical characterization strategy, and discuss its applications as a key intermediate in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this versatile molecule.

Core Physicochemical Properties

This compound is a piperidine derivative where the ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and an ethylamino substituent is present at the 4-position. The Boc group provides stability during synthetic transformations and can be readily removed under acidic conditions, making it an ideal protecting group in multi-step synthesis.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [2][3][4] |

| Molecular Weight | 228.33 g/mol | [2][3][4] |

| CAS Number | 264905-39-7 | [2][3][4] |

| Appearance | Varies (typically a solid or oil) | N/A |

| Boiling Point | 306.1±35.0 °C (Predicted) | [4] |

| Density | 1.00±0.1 g/cm³ (Predicted) | [4] |

| pKa | 10.25±0.20 (Predicted) | [4] |

Synthesis: Reductive Amination Pathway

The most efficient and widely adopted method for synthesizing this compound is the direct reductive amination of 1-Boc-4-piperidinone with ethylamine. This one-pot reaction is favored for its operational simplicity and high yields.

Mechanistic Rationale

The reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reducing agent of choice for this transformation.[1][5] Unlike stronger reducing agents like sodium borohydride, STAB is a milder and more selective reagent that does not readily reduce the starting ketone but efficiently reduces the protonated imine intermediate. This selectivity minimizes side reactions and enhances product yield.[5] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) at room temperature.

Experimental Workflow Diagram

Caption: Reductive amination workflow for synthesizing this compound.

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the reductive amination of N-Boc-4-piperidinone.[1]

-

Reaction Setup: To a round-bottom flask charged with 1-Boc-4-piperidinone (1.0 eq.), add dichloromethane (DCM, approx. 5 mL per mmol of ketone).

-

Amine Addition: Add ethylamine (typically as a 2M solution in THF or as a hydrochloride salt with a non-nucleophilic base like triethylamine, 1.1 eq.) to the stirred solution.

-

Reducer Addition: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise, ensuring the internal temperature remains below 10 °C.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours. Monitor reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide (e.g., 2M NaOH). Stir for 1 hour.[1]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with DCM.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Analytical Validation: A Self-Validating System

Confirmation of the product's identity and purity is essential. A combination of NMR spectroscopy and mass spectrometry provides a self-validating system, where each technique corroborates the structural features of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation. The expected signals for this compound are highly predictable.

-

¹H NMR:

-

Boc Group: A sharp singlet integrating to 9 protons will appear in the upfield region, typically around δ 1.45 ppm.

-

Ethyl Group: An ethyl group will manifest as a quartet (CH₂) around δ 2.6-2.8 ppm coupled to a triplet (CH₃) around δ 1.1-1.2 ppm.

-

Piperidine Ring: The protons on the piperidine ring will appear as complex multiplets between δ 1.2 and 4.1 ppm. The axial and equatorial protons adjacent to the ring nitrogen (positions 2 and 6) will be distinct, often appearing as broad multiplets.

-

N-H Proton: A broad singlet corresponding to the secondary amine proton will be observed, the chemical shift of which is concentration and solvent dependent.

-

-

¹³C NMR:

-

Boc Group: Two signals are expected: one for the quaternary carbon of the tert-butyl group (~79.5 ppm) and one for the three equivalent methyl carbons (~28.4 ppm). The carbonyl carbon will appear further downfield (~155 ppm).[1]

-

Ethyl Group: Two signals corresponding to the CH₂ and CH₃ carbons.

-

Piperidine Ring: Signals for the C4 (methine) and the C2/C6 and C3/C5 carbons.

-

Full characterization via NMR confirms the connectivity and chemical environment of every atom in the molecule, validating the outcome of the synthesis.[6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Using electrospray ionization (ESI), the expected molecular ion peak would be observed as the protonated molecule [M+H]⁺.

-

Expected Mass: For C₁₂H₂₄N₂O₂, the calculated monoisotopic mass is 228.1838.

-

Observed Ion: In ESI-MS, the primary observed peak should be at m/z ≈ 229.19 .

The confirmation of the correct molecular weight by MS provides orthogonal validation to the structural data obtained from NMR.

Applications in Drug Discovery and Development

The 1-Boc-4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a foundational building block for a wide range of biologically active compounds.

-

Versatile Intermediate: this compound is a versatile intermediate. The secondary amine can be readily functionalized via acylation, alkylation, or sulfonylation to generate a diverse library of compounds for screening. Subsequently, the Boc group can be removed to allow further modification at the piperidine nitrogen.

-

Scaffold for CNS-Active Agents: Piperidine derivatives are prevalent in drugs targeting the central nervous system (CNS). The structural features of this compound make it an attractive starting point for developing novel therapeutics for neurological disorders.[7]

-

Precursor to Complex Molecules: This compound is used in the multi-step synthesis of more complex molecules, including enzyme inhibitors and receptor modulators.[8] The related compound, 1-Boc-4-anilinopiperidine (1-Boc-4-AP), is a well-known precursor in the synthesis of fentanyl and its analogs, highlighting the critical role of this chemical class as synthetic intermediates.[9][10][11]

Conclusion

This compound is a high-value synthetic intermediate with a well-defined physicochemical profile. Its synthesis is reliably achieved through a straightforward and scalable reductive amination protocol. The structural integrity of the molecule can be rigorously confirmed using a combination of NMR and MS, creating a self-validating analytical workflow. Its utility as a versatile building block ensures its continued relevance in the fields of organic synthesis, medicinal chemistry, and the ongoing quest for novel pharmaceutical agents.

References

-

1-Boc-4-AP | C16H24N2O2 | CID 1491502. PubChem, National Institutes of Health. [Link]

-

Matassini, C., Clemente, F., & Goti, A. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules. [Link]

- Method for synthesizing 1-boc-4-aminopiperidine.

-

Reddy, D., et al. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules. [Link]

-

This compound. Chongqing Chemdad Co., Ltd. [Link]

-

1-Boc-4-AP. Wikipedia. [Link]

-

Das, S., et al. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Advances. [Link]

-

Das, S., et al. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. National Institutes of Health. [Link]

-

Walz, A. J., & Bae, S. Y. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC). [Link]

-

1-Boc-4-hydroxypiperidine. SpectraBase. [Link]

-

Wadsam, G., et al. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. chemscene.com [chemscene.com]

- 3. 264905-39-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 1-Boc-4-ethylaminopiperidine from 4-Aminopiperidine

Foreword: The Strategic Importance of Substituted Piperidines in Drug Discovery

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its prevalence is due to its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[1] The strategic functionalization of the piperidine ring allows for the precise tuning of a molecule's biological activity and properties. 1-Boc-4-ethylaminopiperidine is a valuable bifunctional building block, featuring a protected piperidine nitrogen and a secondary amine at the C4 position, making it a key intermediate in the synthesis of complex molecules, including kinase inhibitors, receptor antagonists, and other therapeutic agents.[2][][4]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. We will delve into the chemical principles, provide a detailed, step-by-step protocol for its synthesis via reductive amination, and address critical aspects of process control, safety, and product characterization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable synthetic route.

Synthetic Strategy: Reductive Amination as the Method of Choice

The target transformation is the selective N-ethylation of the 4-amino group of 1-Boc-4-aminopiperidine. While direct alkylation with an ethyl halide might seem plausible, this approach is fraught with challenges, most notably the high risk of over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts. Such side reactions result in complex product mixtures and low yields of the desired secondary amine.

A far superior and more controlled method is reductive amination .[5][6] This cornerstone reaction in amine synthesis involves the reaction of an amine with a carbonyl compound (in this case, acetaldehyde) to form an imine or iminium ion intermediate, which is then reduced in situ by a selective hydride reagent.[7][8]

The key advantages of this approach are:

-

High Selectivity: By using a mild reducing agent, reduction is directed specifically to the C=N bond of the iminium intermediate, leaving the carbonyl group of the starting material untouched.[9]

-

Avoidance of Over-alkylation: The secondary amine product is generally less nucleophilic than the primary amine starting material, and reaction conditions can be tuned to strongly favor mono-alkylation.

-

Mild Conditions: The reaction typically proceeds at room temperature under neutral or weakly acidic conditions, preserving sensitive functional groups.

Our synthetic pathway begins with the readily available 4-aminopiperidine, which must first be protected at the piperidine nitrogen to ensure regioselective ethylation at the C4-amino group.

Figure 1. High-level overview of the two-step synthesis.

Step 1: Regioselective Protection of 4-Aminopiperidine

To direct the subsequent ethylation to the primary amino group at the C4 position, the more nucleophilic secondary amine of the piperidine ring must first be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of reductive amination and its straightforward removal under acidic conditions.[10]

The protection is achieved by reacting 4-aminopiperidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Protocol 1: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminopiperidine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Base Addition: Add a base, such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq), to the solution.

-

Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in the same solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 1-Boc-4-aminopiperidine, which is often a solid and can be used in the next step without further purification if purity is sufficient.[11]

Step 2: N-Ethylation via Reductive Amination

This is the core transformation, converting the protected primary amine into the target secondary amine.

The Underlying Mechanism

The reaction proceeds through a well-established three-step mechanism:[5]

-

Carbinolamine Formation: The nucleophilic primary amine of 1-Boc-4-aminopiperidine attacks the electrophilic carbonyl carbon of acetaldehyde to form a transient hemiaminal (carbinolamine) intermediate.

-

Iminium Ion Formation: Under the slightly acidic conditions (either from adventitious water or a catalytic amount of added acid), the carbinolamine dehydrates to form a Schiff base, which is protonated to yield a highly electrophilic iminium ion.

-

Hydride Reduction: Sodium triacetoxyborohydride (STAB) delivers a hydride ion to the iminium carbon, reducing the C=N bond to a C-N single bond and yielding the final N-ethylated product.

Figure 2. Simplified mechanism of reductive amination.

Rationale for Reagent Selection

-

Substrate (1-Boc-4-aminopiperidine): As established, the Boc group is crucial for directing the reaction to the desired nitrogen atom.

-

Carbonyl Source (Acetaldehyde): This provides the ethyl group. It is highly reactive and readily available. Due to its low boiling point (20.2 °C), it should be handled with care in a well-ventilated area.

-

Reducing Agent (Sodium Triacetoxyborohydride - STAB): This is the key to the reaction's success. Unlike the more powerful sodium borohydride (NaBH₄), STAB is a mild and selective reducing agent.[12] Its reduced reactivity, owing to the electron-withdrawing effect of the three acetate groups, prevents the reduction of the starting aldehyde.[5] It is also less toxic and easier to handle than its predecessor, sodium cyanoborohydride (NaCNBH₃).[9]

-

Solvent (Dichloromethane - DCM): An aprotic solvent like DCM or 1,2-dichloroethane (DCE) is preferred as it does not react with the hydride reagent and effectively solubilizes the reactants.

-

Catalyst (Acetic Acid): While not always necessary, a catalytic amount of acetic acid can accelerate the reaction by facilitating the dehydration of the carbinolamine to form the iminium ion.[13]

Detailed Experimental Protocol

This protocol describes a typical lab-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent | MW ( g/mol ) | Stoichiometry (eq) | Typical Scale (10 mmol) |

| 1-Boc-4-aminopiperidine | 200.28 | 1.0 | 2.00 g (10.0 mmol) |

| Acetaldehyde | 44.05 | 1.2 | 0.64 mL (12.0 mmol) |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 3.18 g (15.0 mmol) |

| Dichloromethane (DCM) | - | - | ~50 mL |

| Acetic Acid (optional) | 60.05 | 1.1 | 0.63 mL (11.0 mmol) |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-Boc-4-aminopiperidine (2.00 g, 10.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (50 mL) and stir until the solid is fully dissolved.

-

Acetaldehyde Addition: Add acetaldehyde (0.64 mL, 12.0 mmol) to the solution. If using acetic acid, it may be added at this stage.

-

Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

-

STAB Addition: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 10-15 minutes. Caution: The addition can be mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC (e.g., using 10% Methanol in DCM with 1% NH₄OH as eluent) or LC-MS until the starting amine is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (~30 mL). Stir vigorously for 20-30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (~20 mL each).

-

Washing and Drying: Combine all organic layers and wash with brine (~30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford this compound as a pure product.

Product Characterization and Purity Analysis

The identity and purity of the final product, this compound (MW: 228.33 g/mol ), must be confirmed using standard analytical techniques.[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals in ¹H NMR include the triplet for the methyl group and the quartet for the methylene group of the N-ethyl moiety, along with the characteristic signals for the Boc group and the piperidine ring protons.

-

Mass Spectrometry (MS): LC-MS or GC-MS will confirm the molecular weight of the product. A peak corresponding to [M+H]⁺ at m/z 229.2 is expected.

-

Chromatography: GC and HPLC are effective for determining the purity of the final compound.[14] A typical expected purity after chromatography is >97%.

A typical reaction yield after purification ranges from 75% to 90% .

Critical Safety Considerations

Adherence to safety protocols is paramount. Always consult the Safety Data Sheet (SDS) for each reagent before use.[16][17][18]

-

Sodium Triacetoxyborohydride (STAB):

-

Acetaldehyde:

-

Hazard: Highly flammable, volatile liquid with a low flash point. It is an irritant to the respiratory system and eyes.

-

Handling: Must be handled in a well-ventilated fume hood away from ignition sources. Keep the container tightly sealed and cooled.

-

-

Dichloromethane (DCM):

-

Hazard: Volatile solvent and a suspected carcinogen.

-

Handling: Use only in a fume hood with appropriate chemical-resistant gloves and safety goggles.

-

Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate gloves, must be worn at all times. [16]

Conclusion

The synthesis of this compound from 4-aminopiperidine is efficiently achieved in two high-yielding steps: Boc protection followed by reductive amination. The use of sodium triacetoxyborohydride is central to the success of the N-ethylation step, providing a mild, selective, and scalable method that avoids the common pitfalls of direct alkylation. This robust protocol furnishes a valuable building block for drug discovery programs, enabling the facile construction of more complex and biologically active molecules. By understanding the underlying chemical principles and adhering to the detailed procedures and safety guidelines outlined in this guide, researchers can reliably produce this key intermediate with high purity and yield.

References

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link][5][6][12][13][20]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride. [Link][18]

-

Carlson, M. W., et al. (2015). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 92(7), 1255–1257. [Link][7]

-

Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. [Link][9]

-

Matassini, C., et al. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. University of Florence. [Link][21]

-

Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine. [Link][15]

-

Reddy, D., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 17(1), 1063–1075. [Link][8]

-

Forzato, C., et al. (2021). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. RSC Advances, 11, 26978-26985. [Link][22]

-

LookChem. (n.d.). Cas 73874-95-0, 4-N-BOC-Aminopiperidine. [Link][4]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis. [Link][10]

-

Liu, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3357–3359. [Link][2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cas 73874-95-0,4-N-BOC-Aminopiperidine | lookchem [lookchem.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes (2006) | Ahmed F. Abdel-Magid and | 332 Citations [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. nbinno.com [nbinno.com]

- 11. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scribd.com [scribd.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. policija.si [policija.si]

- 16. lifechempharma.com [lifechempharma.com]

- 17. aksci.com [aksci.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes [ouci.dntb.gov.ua]

- 21. soc.chim.it [soc.chim.it]

- 22. air.unimi.it [air.unimi.it]

A Technical Guide to the Spectroscopic Characterization of 1-Boc-4-ethylaminopiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the pivotal synthetic building block, 1-Boc-4-ethylaminopiperidine (tert-butyl 4-(ethylamino)piperidine-1-carboxylate), CAS Number 264905-39-7.[1][2][3] As a Senior Application Scientist, this document is structured to deliver not just raw data, but a foundational understanding of the principles behind the data acquisition and interpretation, ensuring scientific integrity and empowering researchers in their synthetic endeavors. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the molecular structure and functional groups of this compound. Experimental protocols, data interpretation, and a thorough reference list are included to support and validate the findings.

Introduction: The Significance of this compound in Synthesis

This compound is a key intermediate in medicinal chemistry and drug development. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals, and the strategic placement of an ethylamino group at the 4-position, coupled with the versatile Boc-protecting group on the ring nitrogen, makes it a valuable precursor for the synthesis of complex target molecules. The Boc (tert-butoxycarbonyl) group provides a stable yet readily cleavable protecting group, allowing for selective reactions at the secondary amine.

Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and integrity of subsequent synthetic steps. This guide serves as an authoritative resource for the spectroscopic data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Key Interpretive Features:

-

Boc Group: A characteristic sharp singlet is observed for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region around 1.45 ppm.

-

Piperidine Ring Protons: The protons on the piperidine ring exhibit complex splitting patterns due to axial and equatorial relationships and coupling with adjacent protons. The protons on carbons adjacent to the nitrogen (positions 2 and 6) are deshielded and appear further downfield.

-

Ethyl Group Protons: The ethyl group attached to the secondary amine will show a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling.

-

N-H Proton: The proton on the secondary amine often appears as a broad singlet, and its chemical shift can be variable depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -C(CH₃)₃ | ~1.45 | Singlet |

| -NH-CH₂-CH₃ | ~1.10 | Triplet |

| Piperidine H-2, H-6 (axial) | ~2.70 - 2.90 | Multiplet |

| Piperidine H-2, H-6 (equatorial) | ~4.00 - 4.20 | Multiplet |

| Piperidine H-3, H-5 (axial) | ~1.20 - 1.40 | Multiplet |

| Piperidine H-3, H-5 (equatorial) | ~1.80 - 2.00 | Multiplet |

| Piperidine H-4 | ~2.60 - 2.80 | Multiplet |

| -NH-CH₂-CH₃ | ~2.60 - 2.80 | Quartet |

| -NH- | Variable | Broad Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Key Interpretive Features:

-

Boc Group: Two distinct signals are observed for the Boc group: one for the quaternary carbon around 80 ppm and another for the three equivalent methyl carbons around 28 ppm. The carbonyl carbon of the Boc group will appear further downfield.

-

Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded.

-

Ethyl Group Carbons: The two carbons of the ethyl group will have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (ppm) |

| -C(CH₃)₃ | ~28.5 |

| -C(CH₃)₃ | ~79.5 |

| -NH-CH₂-CH₃ | ~15.0 |

| Piperidine C-2, C-6 | ~44.0 |

| Piperidine C-3, C-5 | ~32.0 |

| Piperidine C-4 | ~50.0 |

| -NH-CH₂-CH₃ | ~42.0 |

| C=O (Boc) | ~155.0 |

Experimental Protocol for NMR Analysis

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the structure through fragmentation patterns. For this compound, with a molecular formula of C₁₂H₂₄N₂O₂, the expected molecular weight is 228.33 g/mol . [1] Key Interpretive Features:

-

Molecular Ion Peak ([M+H]⁺): In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected at m/z 229.

-

Loss of Boc Group: A common fragmentation pathway is the loss of the Boc group (100 Da) or isobutylene (56 Da) from the molecular ion.

-

Alpha-Cleavage: Cleavage of the bonds alpha to the nitrogen atoms in the piperidine ring is a characteristic fragmentation pattern for piperidine derivatives.

Table 4: Expected Key Fragments in the ESI-MS of this compound

| m/z | Possible Fragment |

| 229 | [M+H]⁺ |

| 173 | [M+H - C₄H₈]⁺ |

| 129 | [M+H - Boc]⁺ |

Experimental Protocol for ESI-MS Analysis

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable reference for the characterization of this compound. The detailed analysis of NMR, IR, and MS spectra, along with the provided experimental protocols, offers researchers and drug development professionals the necessary tools to confidently identify and assess the purity of this important synthetic intermediate. Adherence to these analytical principles ensures the quality and reproducibility of synthetic processes, ultimately contributing to the successful development of novel chemical entities.

References

-

PubChem. (n.d.). tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound | 264905-39-7. Retrieved from [Link]

-

PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved from [Link]

- Google Patents. (n.d.). CA2464347A1 - Piperidine derivatives and their use as modulators of chemokine receptor activity (especially ccr5).

-

PubChem. (n.d.). tert-Butyl 4-(methylamino)piperidine-1-carboxylate. Retrieved from [Link]

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

Ten Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

iChemical. (n.d.). 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1. Retrieved from [Link]

-

ChemBK. (n.d.). Cas no 196613-57-7 (Tert-butyl 4-aminoazepane-1-carboxylate). Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1-Boc-4-cyclopropylaminopiperidine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

-

Federal Register. (2022, November 9). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation and Conformation of 1-Boc-4-ethylaminopiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-ethylaminopiperidine, a key building block in medicinal chemistry, plays a crucial role in the synthesis of a wide array of pharmacologically active compounds. Its piperidine core is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The presence of the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen enhances its utility in multi-step syntheses by modulating reactivity and solubility. The ethylamino substituent at the 4-position provides a handle for further functionalization, making this molecule a versatile intermediate in the development of novel therapeutics. A thorough understanding of its structural features and conformational behavior is paramount for predicting its reactivity, designing new synthetic routes, and ultimately, for the rational design of drug candidates with optimal efficacy and safety profiles.

This technical guide provides a comprehensive analysis of the structural elucidation and conformational preferences of this compound. We will delve into the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to unravel its molecular architecture. Furthermore, we will explore the conformational landscape of this molecule, which is critical for its interaction with biological targets.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The definitive determination of the structure of this compound relies on the synergistic application of various spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms, as well as the overall molecular geometry.

-

Boc Group: A sharp singlet, integrating to nine protons, is expected in the upfield region (around 1.4 ppm), characteristic of the magnetically equivalent methyl protons of the tert-butyl group.

-

Piperidine Ring Protons: The protons on the piperidine ring will appear as complex multiplets due to spin-spin coupling. The protons on carbons adjacent to the nitrogen (C2 and C6) are expected to be deshielded and resonate at approximately 2.8-3.2 ppm (axial) and 3.8-4.2 ppm (equatorial). The protons on C3 and C5 are predicted to appear in the range of 1.2-1.8 ppm. The proton at C4, attached to the same carbon as the ethylamino group, will likely be a multiplet around 2.6-3.0 ppm.

-

Ethyl Group: The ethyl group will give rise to a quartet (CH₂) and a triplet (CH₃). The quartet, corresponding to the methylene protons adjacent to the nitrogen, is expected around 2.5-2.7 ppm. The triplet for the methyl protons will appear further upfield, around 1.0-1.2 ppm.

-

N-H Proton: The proton on the secondary amine is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of unique carbon atoms and their chemical environment.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Boc) | ~155 | The carbonyl carbon is highly deshielded. |

| C(CH₃)₃ (Boc) | ~79 | The quaternary carbon of the Boc group. |

| C(CH₃)₃ (Boc) | ~28 | The methyl carbons of the Boc group. |

| C2, C6 (Piperidine) | ~40-45 | Carbons adjacent to the Boc-protected nitrogen. |

| C4 (Piperidine) | ~50-55 | Carbon bearing the ethylamino substituent. |

| C3, C5 (Piperidine) | ~30-35 | Piperidine ring carbons. |

| CH₂ (Ethyl) | ~40-45 | Methylene carbon of the ethyl group. |

| CH₃ (Ethyl) | ~15 | Methyl carbon of the ethyl group. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all signals, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300-3500 (weak to medium, broad) |

| C-H (Alkane) | Stretching | 2850-3000 |

| C=O (Carbamate) | Stretching | 1680-1700 (strong) |

| N-H (Amine) | Bending | 1550-1650 |

| C-N | Stretching | 1000-1250 |

Experimental Protocol: FTIR-ATR Spectroscopy

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Fragmentation Pattern (Electron Ionization - EI)

The molecular ion peak (M⁺) for this compound is expected at m/z = 228. Common fragmentation pathways for N-Boc protected amines involve the loss of the Boc group or fragments thereof.

-

Loss of tert-butyl group: [M - 57]⁺, corresponding to the loss of a C₄H₉ radical.

-

Loss of isobutylene: [M - 56]⁺, resulting from the elimination of C₄H₈.

-

Loss of the Boc group: [M - 100]⁺, corresponding to the piperidin-4-ylethylamine cation.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ethylamino nitrogen.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Sample Introduction: Inject a dilute solution of the sample into the GC.

-

Chromatographic Separation: Separate the compound from any impurities using an appropriate GC column and temperature program.

-

Mass Analysis: Obtain the mass spectrum of the eluted compound using electron ionization.

Conformational Analysis: Unveiling the 3D Architecture

The biological activity of a molecule is intimately linked to its three-dimensional shape. For this compound, the piperidine ring is not planar but exists in different conformations to minimize steric and torsional strain.

The Dominant Chair Conformation

Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation . This conformation has two distinct positions for substituents: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).

The large and sterically demanding tert-butoxycarbonyl (Boc) group on the nitrogen atom significantly influences the conformational equilibrium. Due to the A(1,3) strain (steric interaction between an axial substituent on nitrogen and the axial protons at C3 and C5), the Boc group has a strong preference for the equatorial position.

Conformational Isomers of this compound

Given the chair conformation of the piperidine ring, the ethylamino group at the 4-position can exist in either an axial or an equatorial orientation. This leads to two possible chair conformers in equilibrium.

Caption: Conformational equilibrium of this compound.

The relative stability of these two conformers is determined by the steric interactions of the ethylamino group. In general, substituents on a six-membered ring prefer the equatorial position to avoid 1,3-diaxial interactions with the axial protons on the same side of the ring. Therefore, the equatorial conformer of this compound is expected to be the major and more stable conformer .

Experimental Evidence for Conformational Preference

The conformational preference can be experimentally determined using ¹H NMR spectroscopy by analyzing the coupling constants (J-values) of the piperidine ring protons. Large coupling constants (typically 8-12 Hz) between adjacent axial protons (J_ax-ax) are characteristic of a chair conformation. The coupling constants for axial-equatorial and equatorial-equatorial protons are smaller (typically 2-5 Hz).

Conclusion

The structural elucidation and conformational analysis of this compound are essential for its effective utilization in synthetic and medicinal chemistry. This guide has outlined the key spectroscopic techniques and theoretical considerations for characterizing this important building block. A comprehensive understanding of its molecular structure, functional groups, and three-dimensional shape provides a solid foundation for the design and development of novel and improved therapeutic agents.

References

- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Conformational analysis of N-acylpiperidines. Journal of the American Chemical Society. [Link]

-

NMR Spectroscopy in Drug Discovery. Nature Reviews Drug Discovery. [Link]

A Technical Guide to the Solubility of tert-Butyl 4-(ethylamino)piperidine-1-carboxylate in Organic Solvents for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl 4-(ethylamino)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the paramount importance of solubility in drug development—from reaction kinetics to formulation and bioavailability—this document serves as a critical resource for researchers, chemists, and formulation scientists.[1][2][3] It begins with a detailed physicochemical analysis of the molecule's structure to predict its solubility behavior across a spectrum of common organic solvents. The core of this guide is a detailed, field-proven experimental protocol based on the equilibrium shake-flask method, designed to empower researchers to generate reliable and reproducible solubility data.[4] This is supplemented by guidance on data interpretation and best practices for reporting, ensuring the seamless application of these findings in a drug development pipeline.

Introduction: The Strategic Importance of tert-Butyl 4-(ethylamino)piperidine-1-carboxylate